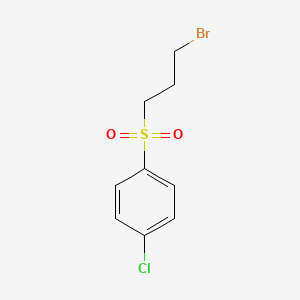
1-(3-Bromopropanesulfonyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, 1-(3-bromopropanesulfonyl)-4-fluorobenzene, is given by the InChI code1S/C9H10BrFO2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 . This suggests that the compound has a sulfonyl group attached to a bromopropane, which is further attached to a fluorobenzene. The exact molecular structure of 1-(3-Bromopropanesulfonyl)-4-chlorobenzene might be similar, with a chlorobenzene instead of a fluorobenzene. Another similar compound, 1-(3-bromopropanesulfonyl)-4-methylbenzene, has a melting point of 74-75 degrees Celsius . The properties of this compound might be similar.
Wissenschaftliche Forschungsanwendungen
Halogenation Techniques in Organic Synthesis
Halogenation is a fundamental reaction in organic chemistry, used to introduce halogen atoms into molecules. Bovonsombat and Mcnelis (1993) described the use of halogenating agents like N-bromosuccinimide (NBS) for ring halogenations of polyalkylbenzenes, showcasing the versatility of halogenation reactions in synthesizing complex molecules (Bovonsombat & Mcnelis, 1993).
Catalytic Oxidation Studies
Catalytic oxidation is crucial for transforming organic compounds into more valuable or reactive derivatives. Krishnamoorthy, Rivas, and Amiridis (2000) investigated the catalytic oxidation of dichlorobenzene over transition metal oxides, highlighting the importance of catalyst selection in organic synthesis and environmental remediation processes (Krishnamoorthy, Rivas, & Amiridis, 2000).
Synthesis of Key Intermediates
The synthesis of intermediates is a critical step in the production of complex organic molecules. Mu et al. (2011) reported on the synthesis of a key intermediate for coenzyme Q10, demonstrating the role of specific sulfonated intermediates in pharmaceutical synthesis (Mu et al., 2011).
Solubility Studies for Purification Processes
Understanding the solubility of chemical intermediates in different solvents is essential for designing efficient purification processes. Jiang et al. (2013) measured the solubilities of a bromopropoxy-chlorobenzene derivative, providing data crucial for the crystallization-based purification of this compound (Jiang et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 1-Bromo-3-chloropropane, indicates that it is a combustible liquid, harmful if swallowed, and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects . The safety and hazards of 1-(3-Bromopropanesulfonyl)-4-chlorobenzene might be similar.
Eigenschaften
IUPAC Name |
1-(3-bromopropylsulfonyl)-4-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDHWJROELMDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCBr)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


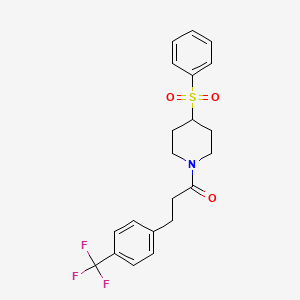
![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)
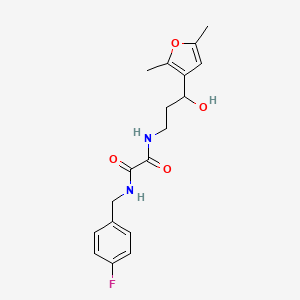
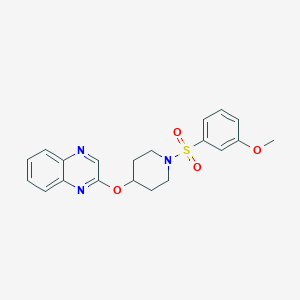
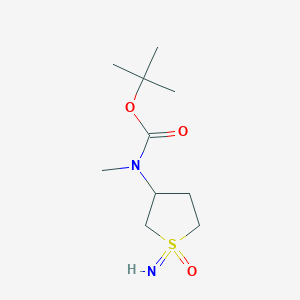
![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)
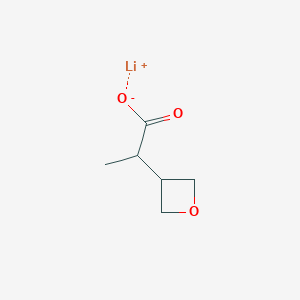
![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)
![5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2737855.png)
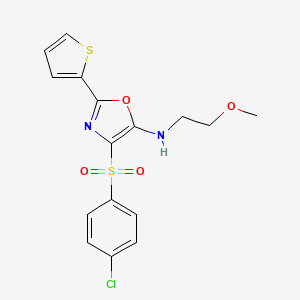
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)
